Home > Products > Screening Compounds P77630 > 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (4-isopropylphenoxy)acetate
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (4-isopropylphenoxy)acetate -

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (4-isopropylphenoxy)acetate

Catalog Number: EVT-3721963
CAS Number:
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Reaction of phthalic anhydride with 2-aminoethanol to form N-(2-hydroxyethyl)phthalimide [ [], []].
  • Step 2: Esterification of N-(2-hydroxyethyl)phthalimide with (4-isopropylphenoxy)acetic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) [ []].
Mechanism of Action
  • Enzyme inhibition: It may act as an inhibitor of enzymes like cyclooxygenase (COX), matrix metalloproteinases (MMPs), or protein kinases, similar to other phthalimide-based anti-inflammatory agents [ [], [], []].
  • Receptor modulation: It might interact with specific receptors, like metabotropic glutamate receptors (mGluRs), as observed with certain phthalimide derivatives [ [], [], [], [], []].
Applications
  • Drug discovery: It could serve as a lead compound for developing new anti-inflammatory, anti-microbial, or anti-cancer drugs [ [], [], [], [], [], []].
  • Materials science: Phthalimide derivatives have been investigated for their potential in materials science, such as in the development of polymers and dyes [ []].

(4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl) methylidene] benzohydrazide)

1. Compound Description: This compound is a thalidomide analog identified as a promising broad-spectrum anti-inflammatory agent. Studies have shown its immunomodulatory effects, and a validated UPLC-MS/MS assay has been developed for its determination in rat plasma. Further research investigated its interaction with bovine serum albumin (BSA) using multi-spectroscopic approaches and molecular docking, revealing that it binds to site II (sub-domain IIIA) of BSA.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

1. Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , , ] It acts at a novel allosteric site distinct from the MPEP (2-methyl-6-(phenylethynyl)pyridine) binding site and potentiates responses to the activation of these receptors. Studies have shown that CPPHA can induce differential effects on mGluR5-mediated physiological responses in the central nervous system (CNS), suggesting potential therapeutic applications for CNS disorders.

Diethyl {2,2,2-trichloro-1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanamido]ethyl}phosphonate

1. Compound Description: This compound serves as an intermediate product in the synthesis of phosphorylated 5-amino-1,3-oxazol-4-ylphosphonic acid derivatives.

Tert-butyl 4-[(E)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-butenyl] Benzoate

1. Compound Description: This compound, characterized by X-ray crystallography, exhibits a layered structure with parallel benzene rings.

Hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl esters

1. Compound Description: This series of compounds were synthesized and evaluated for their antioxidant activity by measuring their ability to inhibit ferrous-induced lipid peroxidation in rat brain homogenate. The research found that compounds with electron-releasing groups (methyl, methoxy) or electron-withdrawing groups (chloro) at specific positions on the mandelic acid derived phthalimides demonstrated enhanced antioxidant activity compared to unsubstituted analogs.

2-(1,3-Dioxo-4,5,6,7-tetra­hydro-1H-isoindol-2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate

1. Compound Description: The crystal structure of this compound revealed a distorted chair conformation for the cyclohexene ring. The crystal packing is stabilized by intra- and intermolecular hydrogen bonds.

3-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)eth­yl] 5-methyl 2,6-dimethyl-4-(3-nitro­phen­yl)-1,4-dihydro­pyridine-3,5-dicarboxyl­ate

1. Compound Description: Described as a nifedipine analogue, this compound exhibits a flattened boat conformation for its dihydropyridine ring.

Ethyl 2-(6-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) Butanoate

1. Compound Description: This compound, synthesized by reacting ethyl 2-(6-amino-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) butanoate with 4,5,6,7-tetraydrophthalic anhydride, had its structure confirmed by X-ray single-crystal diffraction.

(2-Substituted-1,3-dioxo-2,3-dihydro- 1Н-isoindol-5-yl)carbamic Acid Ethyl Ester

1. Compound Description: This series of compounds was synthesized using triphosgene, demonstrating a specific synthetic route to access phthalimide derivatives with carbamate functionalities.

Ethyl N-(2-butyl-1,3-dioxo-2,3-di­hydro-1H-isoindol-5-yl)­carbamate

1. Compound Description: This compound was synthesized by reacting ethanol and N-butyl-4-aminophthalimide with triphosgene. Its crystal structure revealed two independent molecules in the asymmetric unit, linked into chains by N—H⋯O interactions.

N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea & N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substitutedphenyl)-1,3-thiazolidine -3-carbothioamide

1. Compound Description: These two series of compounds were synthesized and evaluated for their anticonvulsant activity and neurotoxicity profiles. The compounds exhibited low toxicity and a high protective index, particularly in the maximal electroshock seizure (MES) screen.

4,5,6,7-tetrahalogeno-1H-isoindole-1,3-diones

1. Compound Description: This class of compounds, identified through virtual screening, acts as inhibitors of human protein kinase CK2. The inhibitory activity varied based on the halogen substituents, with tetraiodo derivatives exhibiting the highest potency. Kinetic experiments revealed that these compounds are ATP-competitive inhibitors, and they demonstrate selectivity towards CK2 over other protein kinases.

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

1. Compound Description: NCFP is a potent and efficacious mGlu5 PAM derived from the CPPHA series. It binds to the same allosteric site on mGlu5 as CPPHA and potentiates mGlu5-mediated responses in both recombinant and native systems. Importantly, NCFP exhibits greater mGlu5 subtype selectivity compared to CPPHA. Interestingly, unlike MPEP site PAMs, NCFP does not potentiate responses involved in hippocampal synaptic plasticity (LTD/LTP), suggesting a unique pharmacological profile.

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives

1. Compound Description: This series of compounds represents paracetamol analogs designed and synthesized as potential analgesic and antipyretic agents. The synthesis utilized green chemistry principles, employing environmentally friendly solvents and reagents.

Properties

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (4-isopropylphenoxy)acetate

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 2-(4-propan-2-ylphenoxy)acetate

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H21NO5/c1-14(2)15-7-9-16(10-8-15)27-13-19(23)26-12-11-22-20(24)17-5-3-4-6-18(17)21(22)25/h3-10,14H,11-13H2,1-2H3

InChI Key

MOSCPUSNOZYLHS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.